molecular formula C12H16BrFO3 B8343378 1-Bromo-4-(2,2-diethoxyethoxy)-2-fluorobenzene

1-Bromo-4-(2,2-diethoxyethoxy)-2-fluorobenzene

Cat. No. B8343378
M. Wt: 307.16 g/mol
InChI Key: RXTNWXMEIFYACT-UHFFFAOYSA-N
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Patent
US09278985B2

Procedure details

1-Bromo-4-(2,2-diethoxyethoxy)-2-fluorobenzene (11.4 g, 0.037 mol) was dissolved in toluene (78 mL). Polyphosphoric acid (11.9 g) was added and the mixture was heated to reflux for 5 h. The solvent was removed and the residue was diluted with water and ethyl acetate. The organic phase was washed with 2M NaOH solution and then dried over Na2SO4. A mixture of 5-bromo-6-fluorobenzofuran and 5-bromo-4-fluorobenzofuran (4.8 g, 60.3%) were obtained as a mixture after purification via column chromatography.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
[Compound]
Name
Polyphosphoric acid
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OCC(OCC)OCC)F
Name
Quantity
78 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Polyphosphoric acid
Quantity
11.9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 2M NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
ADDITION
Type
ADDITION
Details
A mixture of 5-bromo-6-fluorobenzofuran

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=CO2)C1F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 60.3%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.